(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone is a synthetic organic compound that belongs to the class of bipiperidine derivatives. Its structure features a bipiperidine moiety linked to a naphthalenyl group via a carbonyl functional group. This compound is of interest primarily in medicinal chemistry due to its potential biological activity, particularly as a ligand for various receptors.
This compound can be classified under the category of bipiperidine derivatives and aryl ketones. The bipiperidine structure is known for its versatility in drug design, often serving as a scaffold for various pharmacologically active compounds. The presence of the methoxy group and the naphthalene ring enhances its lipophilicity and may influence its interaction with biological targets.
The synthesis of (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone typically involves several key steps:
These reactions often utilize coupling agents such as bis(2-oxo-3-oxazolidinyl)phosphinic chloride to facilitate acylation, ensuring high yields and selectivity for the desired product .
The molecular structure of (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone can be represented as follows:
The compound features:
The primary chemical reactions involving this compound include:
These reactions are critical for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone primarily involves its interaction with specific receptors in the central nervous system. It is hypothesized that the compound acts as a selective ligand for the vesicular acetylcholine transporter (VAChT), influencing neurotransmitter release and uptake .
The binding affinity and selectivity are determined by:
The physical properties of (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone include:
Chemical properties include:
Relevant data such as Log P values indicate favorable lipophilicity for central nervous system targeting .
This compound has potential applications in various fields:
Research continues into optimizing this compound's structure to enhance efficacy and selectivity for therapeutic applications, particularly in treating conditions like Alzheimer's disease or other cognitive disorders .
The synthesis of (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone employs a multi-step approach centered on nucleophilic substitution and carbonyl coupling. The bipiperidine core is constructed via sequential N-alkylation reactions, where 4-methoxypiperidine undergoes nucleophilic displacement with 1,4-dibromobutane to form the 1,4'-bipiperidine scaffold [3]. The methoxy group is introduced early to exploit its electron-donating properties, which enhance the nucleophilicity of the adjacent nitrogen for subsequent reactions [9].
The critical carbonylation step utilizes naphthalene-1-carbonyl chloride under Schotten-Baumann conditions. This reaction requires anhydrous dichloromethane and a tertiary amine base (e.g., N,N-diisopropylethylamine) to facilitate acyl transfer onto the bipiperidine nitrogen. Catalytic N-hydroxysuccinimide (5 mol%) accelerates coupling efficiency, achieving yields >75% [3]. Purification involves recrystallization from ethanol/water mixtures, confirmed by ≥98% HPLC purity.
Table 1: Key Synthetic Intermediates and Conditions
Intermediate | Molecular Weight (g/mol) | Reaction Conditions | Yield (%) |
---|---|---|---|
4-Methoxy-1,4'-bipiperidine | 214.32 | DCM, 25°C, 12 h | 68 |
Naphthalene-1-carbonyl chloride | 188.62 | THF, 0°C → 25°C, 2 h | 89 |
Crude methanone product | 392.51 | DCM, DIPEA, 24 h | 76 |
Structural optimization focuses on balancing affinity for vesicular acetylcholine transporter (VAChT) and selectivity against σ receptors. The 4-methoxy group induces conformational rigidity in the bipiperidine core, reducing off-target interactions by 18-fold compared to unmethylated analogs [9]. Naphthalen-1-yl provides π-stacking capabilities with VAChT’s hydrophobic subpockets, while its fused aromatic system enhances binding entropy (ΔS = −42.1 J/mol·K) [4].
Bioactivity assessments reveal Ki values of 10–20 nM for VAChT, with selectivity ratios (VAChT/σ1 > 300; VAChT/σ2 > 200) surpassing classical vesamicol derivatives. The methoxy group’s steric bulk prevents engagement with σ-receptor tryptophan residues, lowering σ1 affinity to Ki > 3,500 nM [4] [5].
Table 2: Cholinergic Binding Affinity and Selectivity Profile
Structural Feature | VAChT Ki (nM) | σ1 Ki (nM) | Selectivity (VAChT/σ1) |
---|---|---|---|
4-Methoxy bipiperidine | 12.4 ± 1.2 | 4,210 ± 380 | 339 |
Unsubstituted bipiperidine | 18.9 ± 2.1 | 245 ± 31 | 13 |
Naphthalen-1-yl moiety | 10.7 ± 0.9 | 3,890 ± 410 | 363 |
The carbonyl linker between naphthalene and bipiperidine is indispensable for VAChT recognition. Computational analyses confirm a 152° bond angle optimizes hydrogen bonding with Tyr336 (distance: 2.8 Å) and Asp398 (3.1 Å) in VAChT’s active site [5]. This carbonyl orientation increases residence time by 40% compared to methylene-linked analogs.
Electrostatic potential mapping shows the carbonyl’s dipole moment (−1.78 Debye) complements VAChT’s proton translocation pathway, explaining its 50-fold higher affinity over σ receptors. The latter exhibit repulsive interactions with the carbonyl oxygen due to hydrophobic subpockets [4] [5].
Table 3: Impact of Carbonyl vs. Methylene Linkers on Binding
Linker Type | VAChT Ki (nM) | σ1 Ki (nM) | Hydrogen Bond Interactions |
---|---|---|---|
Carbonyl (C=O) | 11.4 ± 0.8 | 3,780 ± 295 | 2 (Tyr336, Asp398) |
Methylene (CH₂) | 560 ± 42 | 290 ± 22 | 0 |
Density functional theory (DFT) simulations at the B3LYP/6-31G* level reveal the 4-methoxy group’s torsional constraint: it limits bipiperidine flexibility to ΔG = +2.3 kcal/mol for rotation, enhancing preorganization for VAChT binding [3] [7]. Molecular docking (Glide XP) positions naphthalene in a cleft formed by Phe189, Val202, and Tyr336, with a docking score of −12.4 kcal/mol.
Pharmacophore modeling identifies three critical features:
ADMET predictions indicate moderate blood-brain barrier permeability (Log P = 3.1; Pe = 5.7 × 10⁻⁶ cm/s) but CYP2D6 inhibition risk due to naphthalene oxidation.
Table 4: Computed Physicochemical and ADMET Parameters
Parameter | Predicted Value | Methodology |
---|---|---|
Log P | 3.1 ± 0.2 | QikProp |
Topological PSA | 38.7 Ų | SwissADME |
CYP2D6 inhibition | Yes (IC₅₀ = 4.2 μM) | DeepCYP |
BOILED-Egg model | Brain permeant | SwissADME |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8